1,3-Benzenedimethanol, 4-nitro-
Overview
Description
1,3-Benzenedimethanol, 4-nitro- is an organic compound with the molecular formula C8H10O2 It is a derivative of benzene, where two hydroxymethyl groups are attached to the first and third carbon atoms, and a nitro group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedimethanol, 4-nitro- can be synthesized through several methods. One common approach involves the nitration of 1,3-benzenedimethanol. This process typically requires a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 1,3-benzenedimethanol, 4-nitro- may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedimethanol, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include 1,3-benzenedicarboxylic acid, 4-nitro-.
Reduction: Products include 1,3-benzenedimethanol, 4-amino-.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedimethanol, 4-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-benzenedimethanol, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedimethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzyl alcohol: Contains a single hydroxymethyl group and a nitro group, offering different reactivity and applications.
Uniqueness
1,3-Benzenedimethanol, 4-nitro- is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
[3-(hydroxymethyl)-4-nitrophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRORMWQCTGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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